3,5-Dimethylphenyl Isocyanate: A Technical Guide to Structure, Reactivity, and Applications
3,5-Dimethylphenyl Isocyanate: A Technical Guide to Structure, Reactivity, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract: This document provides a comprehensive technical overview of 3,5-Dimethylphenyl isocyanate, a versatile chemical intermediate. It details the compound's chemical structure, physicochemical properties, synthesis, and core reactivity with key nucleophiles. Special emphasis is placed on its applications in chemical synthesis and the development of analytical materials. This guide includes structured data tables, detailed experimental protocols, and workflow diagrams to support researchers in its practical application and safety management.
Chemical Structure and Properties
3,5-Dimethylphenyl isocyanate, also known as isocyanic acid 3,5-dimethylphenyl ester or 3,5-xylyl isocyanate, is an aromatic isocyanate.[1][2] Its structure consists of a benzene (B151609) ring substituted with two methyl groups at positions 3 and 5, and an isocyanate (-N=C=O) functional group at position 1. The isocyanate group is highly electrophilic and is the center of the molecule's reactivity.
The chemical formula is C₉H₉NO, and it has a molecular weight of approximately 147.17 g/mol .[2][3] It is typically a colorless to yellow liquid under standard conditions and is sensitive to moisture and heat.[1][4]
Physicochemical and Identification Data
The key properties and identifiers for 3,5-Dimethylphenyl isocyanate are summarized in the table below.
| Property | Value | Reference(s) |
| Molecular Formula | C₉H₉NO | [2][3] |
| Molecular Weight | 147.17 g/mol | [3] |
| CAS Number | 54132-75-1 | [1][2][3] |
| EC Number | 258-987-0 | [3] |
| Appearance | Colorless to yellow clear liquid | [1] |
| Density | 1.045 g/mL at 25 °C | [3][4] |
| Boiling Point | 205 °C | [4] |
| Flash Point | 84 °C (183.2 °F) - closed cup | [3] |
| Refractive Index (n20/D) | 1.528 | [3][4] |
| Vapor Pressure | 0.2 psi at 20 °C | [3] |
| Solubility | Hydrolyzes in water | [4][5] |
| SMILES String | Cc1cc(C)cc(c1)N=C=O | [3] |
| InChI Key | DZSGDHNHQAJZCO-UHFFFAOYSA-N | [2][3] |
Synthesis of 3,5-Dimethylphenyl Isocyanate
The most common industrial and laboratory method for synthesizing aryl isocyanates is the phosgenation of the corresponding primary amine.[6] For 3,5-Dimethylphenyl isocyanate, the precursor is 3,5-dimethylaniline (B87155). The reaction is typically performed using phosgene (B1210022) (COCl₂) or a safer phosgene equivalent like triphosgene (B27547) (bis(trichloromethyl) carbonate).[7]
Caption: Synthesis workflow for 3,5-Dimethylphenyl isocyanate via phosgenation.
Experimental Protocol: Synthesis from 3,5-Dimethylaniline
This protocol is adapted from a general procedure for isocyanate synthesis using triphosgene.[7]
Materials:
-
3,5-Dimethylaniline (1.0 eq)
-
Triphosgene (1.1 eq relative to the amine)
-
Dichloromethane (DCM), anhydrous
-
Triethylamine (Et₃N), anhydrous
-
Round-bottom flask, dropping funnel, condenser, magnetic stirrer
-
Inert atmosphere setup (e.g., Nitrogen or Argon)
Procedure:
-
Setup: Assemble a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a condenser under an inert atmosphere.
-
Reagent Preparation: In the flask, dissolve triphosgene (1.1 eq) in anhydrous DCM (approx. 2.5 mL per mmol of amine).
-
Amine Addition: Separately, dissolve 3,5-dimethylaniline (1.0 eq) in a minimal amount of anhydrous DCM. Add this solution dropwise to the stirred triphosgene solution at room temperature over 30 minutes.
-
Cooling and Base Addition: Cool the reaction mixture to -35 °C using an appropriate cooling bath (e.g., acetonitrile/dry ice).
-
Add anhydrous triethylamine (Et₃N) dropwise via the dropping funnel, ensuring the internal temperature does not rise significantly.
-
Reaction: After the addition is complete, allow the mixture to slowly warm to room temperature and continue stirring for 2 hours.
-
Workup: Remove the solvent under reduced pressure (rotary evaporation).
-
Purification: The resulting slurry can be purified by vacuum distillation to yield the final product, 3,5-Dimethylphenyl isocyanate, as a colorless liquid.[7]
Chemical Reactivity
The reactivity of 3,5-Dimethylphenyl isocyanate is dominated by the electrophilic carbon atom of the isocyanate group (-N=C=O). This carbon is highly susceptible to nucleophilic attack. The presence of two electron-donating methyl groups on the phenyl ring slightly reduces the reactivity compared to unsubstituted phenyl isocyanate, but it remains a highly reactive compound.[8][9]
Key reactions involve nucleophiles such as alcohols, amines, and water.[6][10]
Caption: General reactivity pathways for 3,5-Dimethylphenyl isocyanate.
Reaction with Alcohols: Urethane Formation
Isocyanates react with alcohols to form urethanes (also known as carbamates). This is a fundamental reaction in polyurethane chemistry.[11][12] The reaction proceeds via nucleophilic attack of the alcohol's oxygen atom on the isocyanate's carbonyl carbon.[13]
Reaction: Ar-N=C=O + R'-OH → Ar-NH-C(=O)-O-R' (where Ar = 3,5-Dimethylphenyl)
The reaction rate can be influenced by steric hindrance on the alcohol and the electronic properties of the isocyanate.[11] Primary alcohols are generally more reactive than secondary alcohols.[11]
Reaction with Amines: Urea Formation
The reaction of isocyanates with primary or secondary amines is typically very rapid and results in the formation of substituted ureas.[6][14] This reaction is often faster than the reaction with alcohols.
Reaction: Ar-N=C=O + R'R''NH → Ar-NH-C(=O)-NR'R'' (where Ar = 3,5-Dimethylphenyl)
Reaction with Water: Hydrolysis
3,5-Dimethylphenyl isocyanate is moisture-sensitive and reacts with water.[4] The initial reaction forms an unstable carbamic acid, which then decomposes to produce the corresponding primary amine (3,5-dimethylaniline) and carbon dioxide gas.[6]
Reaction: Ar-N=C=O + H₂O → [Ar-NH-C(=O)-OH] → Ar-NH₂ + CO₂ (where Ar = 3,5-Dimethylphenyl)
This reaction is important to consider during storage and handling, as the release of CO₂ can cause pressure buildup in sealed containers.
Applications in Research and Development
While isocyanates are broadly used in the polymer industry for coatings, foams, and adhesives,[8] 3,5-Dimethylphenyl isocyanate has specific applications in more specialized areas of research.
-
Chiral Chromatography: A significant application is its use as a derivatizing agent for creating chiral stationary phases (CSPs) for high-performance liquid chromatography (HPLC).[5][15] It is reacted with polysaccharides like cellulose (B213188) or cyclodextrins. The resulting 3,5-dimethylphenylcarbamate derivatives provide the necessary chirality and interaction sites for separating enantiomers.
-
Pharmaceutical Research: Isocyanates are reactive handles used in the synthesis of complex molecules. In drug development, the urea and carbamate (B1207046) linkages formed from isocyanates are present in various bioactive compounds.[16] The specific structure of 3,5-Dimethylphenyl isocyanate can be used to introduce a substituted aryl moiety to fine-tune the steric and electronic properties of a lead compound.[16]
Caption: Workflow for the application of 3,5-dimethylphenyl isocyanate in CSPs.
Spectroscopic Data
Spectroscopic analysis is crucial for confirming the identity and purity of 3,5-Dimethylphenyl isocyanate.
| Spectroscopy Type | Key Features and Expected Values | Reference(s) |
| Infrared (IR) | A very strong, characteristic absorption band for the isocyanate (-N=C=O) group is expected around 2250-2275 cm⁻¹. Other bands would correspond to aromatic C-H and C=C stretching. | [2][17] |
| ¹H NMR | Expected signals (in CDCl₃): A singlet for the two equivalent methyl (-CH₃) groups around δ 2.3 ppm. Two signals for the aromatic protons: a singlet for the proton at C2 and C6, and a singlet for the proton at C4, appearing in the aromatic region (δ 6.8-7.2 ppm). The relative integration would be 6H (methyls) to 3H (aromatic). | [18][19] |
| ¹³C NMR | Expected signals: A signal for the isocyanate carbon around δ 125-135 ppm. Signals for the methyl carbons around δ 21 ppm. Four signals for the aromatic carbons in the δ 120-140 ppm range. | [18][19] |
| Mass Spec (EI) | The molecular ion peak (M⁺) would be observed at m/z = 147. Fragmentation patterns would involve the loss of the NCO group or other characteristic cleavages. | [2][17] |
*Note: Specific NMR shift values are estimations based on the structure and data for similar compounds like 3,5-dimethylphenol (B42653) and other anilines. Actual values should be confirmed experimentally.
Safety and Handling
3,5-Dimethylphenyl isocyanate is a hazardous chemical that requires strict safety protocols.
Hazard Summary:
-
Toxicity: Toxic if swallowed and fatal if inhaled.[1][20][21]
-
Irritation: Causes serious eye irritation and skin irritation.[3][20][21]
-
Sensitization: May cause an allergic skin reaction and allergy or asthma symptoms or breathing difficulties if inhaled (respiratory sensitizer).[3][22] Persons previously sensitized to isocyanates may have cross-sensitization reactions.[22]
-
Other Hazards: It is a combustible liquid and a lachrymator (causes tearing).[1][20]
Handling and Storage Recommendations:
-
Ventilation: Always handle in a well-ventilated area, preferably within a chemical fume hood.[8][20]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles with a face shield, and a lab coat.[3][20] For operations with a risk of inhalation, a suitable respirator (e.g., type ABEK filter) is mandatory.[3][23]
-
Storage: Store in a cool, dry, well-ventilated place (refrigerated at 2-8°C is recommended).[3][20] Keep the container tightly closed and under an inert gas (e.g., nitrogen) to protect from moisture.[1] Keep away from heat, sparks, and open flames.[20]
-
Spills: In case of a spill, evacuate the area. Use an inert absorbent material for cleanup and dispose of it as hazardous waste. Do not use water.[20][23]
-
Disposal: Dispose of contents and container to an approved hazardous waste disposal plant.[1]
References
- 1. 3,5-Dimethylphenyl Isocyanate | 54132-75-1 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 2. 3,5-Dimethylphenyl isocyanate [webbook.nist.gov]
- 3. 3,5-Dimethylphenyl isocyanate 99 54132-75-1 [sigmaaldrich.com]
- 4. store.p212121.com [store.p212121.com]
- 5. 3,5-DIMETHYLPHENYL ISOCYANATE | 54132-75-1 [chemicalbook.com]
- 6. Isocyanate - Wikipedia [en.wikipedia.org]
- 7. rsc.org [rsc.org]
- 8. sanyingpu.com [sanyingpu.com]
- 9. Isocyanate-based multicomponent reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Non Pulmonary Effects of Isocyanates | Basicmedical Key [basicmedicalkey.com]
- 11. quantchem.kuleuven.be [quantchem.kuleuven.be]
- 12. researchgate.net [researchgate.net]
- 13. americanlaboratory.com [americanlaboratory.com]
- 14. researchgate.net [researchgate.net]
- 15. scientificlabs.co.uk [scientificlabs.co.uk]
- 16. The Role of Isocyanates in Modern Pharmaceuticals [eureka.patsnap.com]
- 17. 3,5-Dimethylphenyl isocyanate [webbook.nist.gov]
- 18. researchgate.net [researchgate.net]
- 19. 3,5-Dimethylphenol(108-68-9) 1H NMR [m.chemicalbook.com]
- 20. assets.thermofisher.cn [assets.thermofisher.cn]
- 21. tcichemicals.com [tcichemicals.com]
- 22. multimedia.3m.com [multimedia.3m.com]
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